N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclohexyl ring with a methylidene group, an imidazolidine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring with a methylidene group can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Formation of the Imidazolidine Ring: The imidazolidine ring is formed by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the cyclohexyl ring with the imidazolidine ring through a carboxamide linkage. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., acidic, basic, or neutral).
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Reduced forms with decreased oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylidenecyclohexyl)cyclopropanecarboxamide
- N-(4-methylidenecyclohexyl)-4-phenyloxane-4-carboxamide
- N-(4-methylidenecyclohexyl)oxolane-3-carboxamide
Uniqueness
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of a cyclohexyl ring, an imidazolidine ring, and a carboxamide group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-2-4-9(5-3-8)13-11(16)14-7-6-12-10(14)15/h9H,1-7H2,(H,12,15)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKHGGLXUCTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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